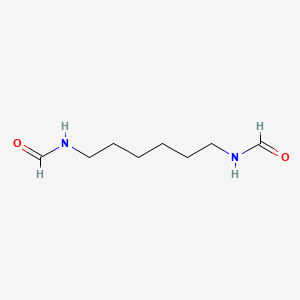
N-(6-formamidohexyl)formamide
Overview
Description
N-(6-formamidohexyl)formamide: is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formylation of Amines: One common method for preparing N-(6-formamidohexyl)formamide involves the formylation of hexylamine using formic acid.
Catalytic Methods: Another approach involves the use of catalysts such as sulfonated rice husk ash to promote the formylation reaction.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(6-formamidohexyl)formamide can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can participate in substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Carboxylic Acids: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Formamides: Formed from substitution reactions.
Scientific Research Applications
Chemistry: N-(6-formamidohexyl)formamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of formamides on RNA metabolism. It has been found to weaken RNA-related processes in vivo, making it a valuable tool for investigating RNA-protein interactions .
Medicine: It is used as a precursor for the synthesis of drugs with formamide groups in their structures .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and plasticizers. It is also employed as a solvent for various chemical processes .
Mechanism of Action
N-(6-formamidohexyl)formamide exerts its effects primarily through its ability to destabilize non-covalent bonds. This property allows it to interfere with RNA secondary structures and RNA-protein interactions, leading to changes in RNA metabolism . The compound can also participate in various chemical reactions, contributing to its versatility in different applications.
Comparison with Similar Compounds
Formamide (Methanamide): A simpler formamide with a single formamide group attached to a hydrogen atom.
N-Benzylformamide: Contains a benzyl group attached to the formamide moiety.
Dimethylformamide: A widely used solvent with two methyl groups attached to the formamide group.
Uniqueness: N-(6-formamidohexyl)formamide is unique due to its longer hexyl chain, which imparts different physical and chemical properties compared to simpler formamides. This structural difference allows it to participate in a wider range of reactions and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
N-(6-formamidohexyl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h7-8H,1-6H2,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDFMQLCDCNNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNC=O)CCNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35161-65-0 | |
| Record name | Formamide,N'-hexamethylenebis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



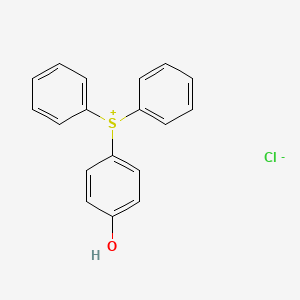
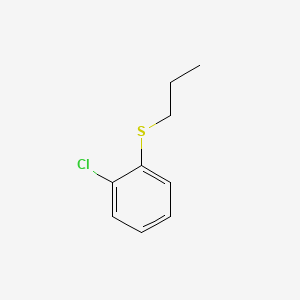
![Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-](/img/structure/B3051554.png)

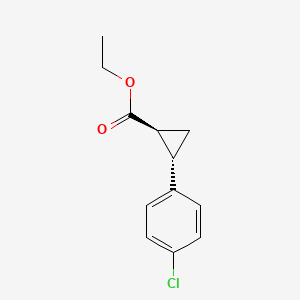
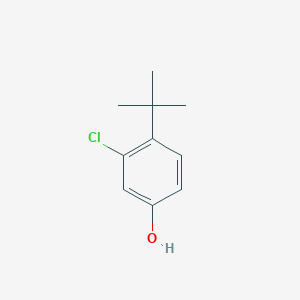
![3-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3051559.png)
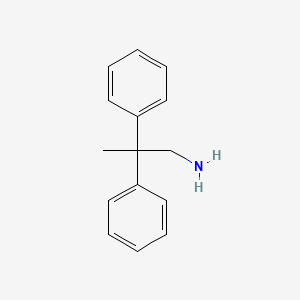
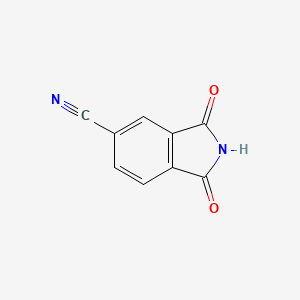
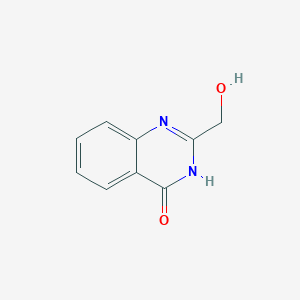
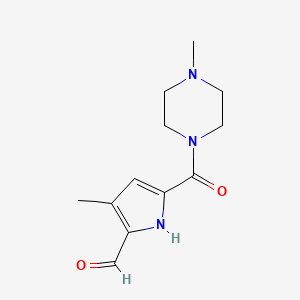
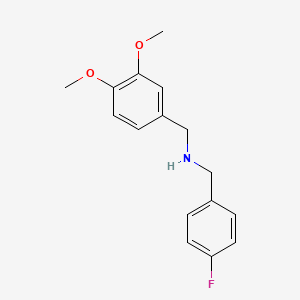
![4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid](/img/structure/B3051569.png)
